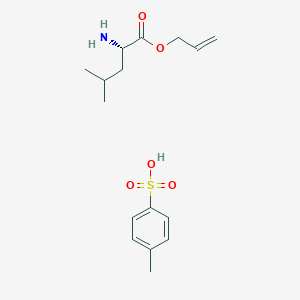

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, or (S)-AMMPB, is an organic compound widely used in chemistry and biochemistry laboratories for various research applications. It is a zwitterionic compound, meaning it contains both a positive and a negative charge in the same molecule. This unique molecular structure makes it an ideal tool for a variety of research applications, from studying the mechanism of action of drugs to biochemical and physiological effects.

科学的研究の応用

Antioxidant Activity and Biological Effects

One study explored the antioxidant activity of thiosulfonate compounds, including those similar to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. The research found that S-allyl-4-aminobenzenethiosulfonate and related compounds exhibited significant antioxidant activities both in vitro and in vivo, impacting the lipid peroxidation process and the antioxidant system in animal models without causing pathological changes. This suggests potential applications in developing antioxidant therapies and understanding the molecular basis of antioxidant activity Biointerface Research in Applied Chemistry, 2021.

Synthesis and Chemical Properties

Research on the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a compound structurally related to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, detailed the synthetic process and provided insights into its chemical properties through spectroscopic and crystallographic methods. This work contributes to the field of organic synthesis, offering a basis for further chemical modifications and applications in various domains European Journal of Chemistry, 2020.

Enzymatic Reactions and Metabolic Pathways

Another study identified a kinetically competent product-related allylic ketyl radical bound to the enzyme involved in the fermentation of l-leucine to various compounds under anaerobic conditions by the bacterium Clostridium difficile. This discovery of a ketyl radical intermediate in a biological process opens new avenues for understanding enzymatic mechanisms and designing biotechnological applications Nature, 2008.

Antimicrobial Activity

Novel derivatives of benzenesulfonate, closely related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains European journal of medicinal chemistry, 2007.

Material Science and Corrosion Inhibition

A study on the synthesis of quinazolones with antioxidant properties evaluated their application as additives for lubricating oils, demonstrating significant antioxidant activity. Such compounds, including those structurally related to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, could be used to enhance the performance and longevity of industrial materials Petroleum Science and Technology, 2014.

特性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHIGJZWRNZDG-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581763 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate | |

CAS RN |

88224-03-7 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)